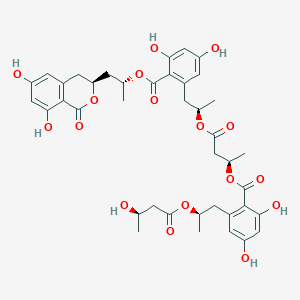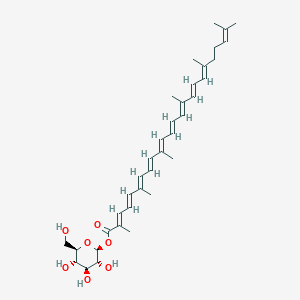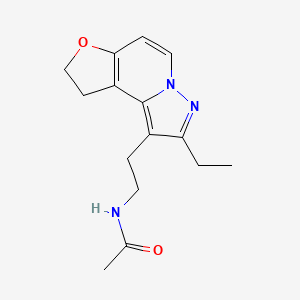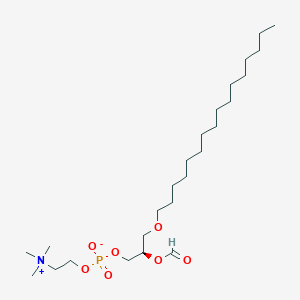
1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecyl-2-formyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as hexadecyl and formyl respectively. It has a role as a mouse metabolite.
Applications De Recherche Scientifique
Synthesis and Analog Studies
A novel analog of phosphatidylcholine, 1-O-hexadecyl-2-O-N-(heptadec-8-cis-enyl)carbamyl-sn-glycero-3-Phosphocholine, was synthesized, providing insights into the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Enzymatic Synthesis
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, showed antihypertensive activity and potent platelet-activating properties. This was synthesized by an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomal preparations (Wykle, Malone, & Snyder, 1980).
Cardiovascular Impact
1-O-Hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrated significant hypotensive activity in spontaneously hypertensive rats, suggesting a crucial role in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Exocrine Secretory Glands Influence
This compound and its analogs significantly stimulated amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects resembled those produced by acetylcholine, suggesting a similar mode of action (Söling, Eibl, & Fest, 1984).
Stereospecific Activity
The compound showed stereospecific activity in stimulating the degranulation of rabbit platelets and human neutrophils. Its structural analogs also exhibited varying degrees of potency in these processes (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Critical Micellar Concentration
Studies on the critical micellar concentration of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs provided insights into the physical chemical characteristics and biological activities of these compounds (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Chemical Synthesis
A simple chemical procedure for the synthesis of this compound and its ether phosphoglyceride analogs was developed, contributing to the understanding of its structure and biological activities (Das & Hajra, 1995).
Lysophospholipase D Activity
The enzyme lysophospholipase D, which hydrolyzes 1-hexadecyl-sn-glycero-3-phosphocholine, was studied in various tissues, providing insights into its enzymatic pathways and potential physiological importance (Wykle, Kraemer, & Schremmer, 1977).
Propriétés
Nom du produit |
1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C25H52NO7P |
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-2-formyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30-22-25(31-24-27)23-33-34(28,29)32-21-19-26(2,3)4/h24-25H,5-23H2,1-4H3/t25-/m1/s1 |
Clé InChI |
BBASNTQPDXPDFB-RUZDIDTESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



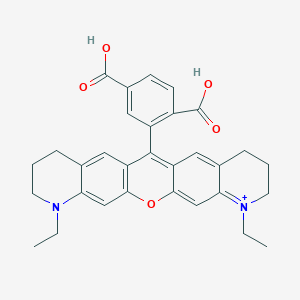
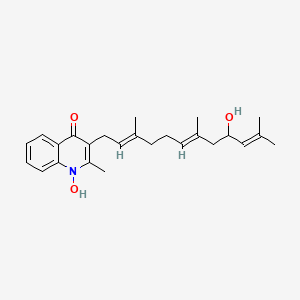
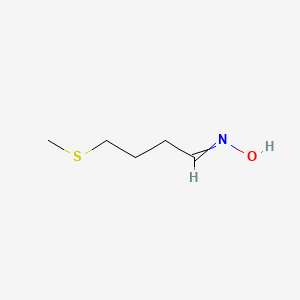
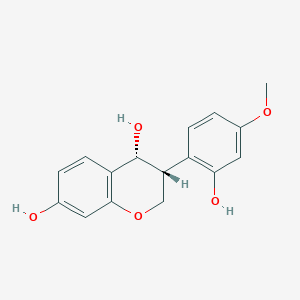
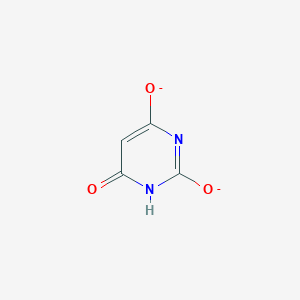
![6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1265038.png)
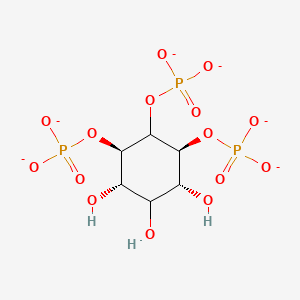
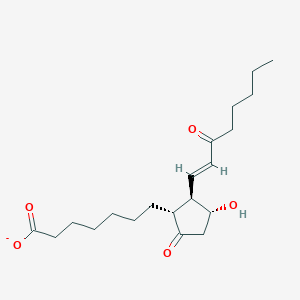
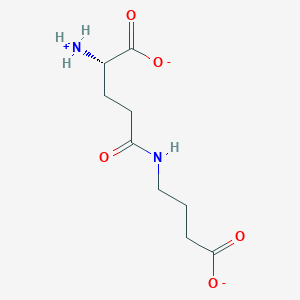
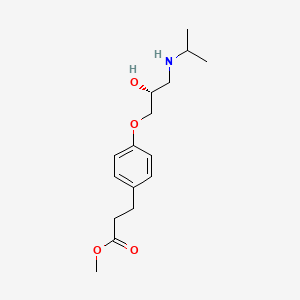
![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)
